molecular formula C7H8F3N3 B13002801 2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine

2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine

Cat. No.: B13002801
M. Wt: 191.15 g/mol
InChI Key: LMOBZPKDNZLPGV-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine (CAS 1024810-34-1) is a high-purity heterocyclic building block of significant interest in pharmaceutical and agrochemical research. Its molecular formula is C7H8F3N3, with a molecular weight of 191.16 g/mol . This compound features a pyridine core substituted with a reactive hydrazinyl group at the 2-position, a methyl group at the 3-position, and a metabolically stable trifluoromethyl group at the 5-position. The presence of these functional groups makes it a versatile precursor for synthesizing diverse nitrogen-containing heterocycles, including pyrazoles and pyrazolo[1,5-a]pyrimidines, which are privileged scaffolds in drug discovery . The hydrazinyl group readily undergoes condensation reactions with carbonyl compounds to form hydrazone derivatives, a class of compounds that have demonstrated promising biological activities. Research on similar pyridylhydrazone derivatives has revealed significant antileishmanial activity, with studies indicating that their mechanism of action may involve the accumulation of reactive oxygen species (ROS) and disruption of mitochondrial function in parasites . The trifluoromethyl group enhances the molecule's lipophilicity and metabolic stability, often improving its pharmacokinetic properties. This compound is intended for research applications only and is not for diagnostic or therapeutic use. It is typically stored as a solid in a dark, sealed container, preferably in a freezer under -20°C to maintain stability . Researchers are advised to handle this material with appropriate safety precautions, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Properties

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

[3-methyl-5-(trifluoromethyl)pyridin-2-yl]hydrazine

InChI

InChI=1S/C7H8F3N3/c1-4-2-5(7(8,9)10)3-12-6(4)13-11/h2-3H,11H2,1H3,(H,12,13)

InChI Key

LMOBZPKDNZLPGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine typically involves the reaction of 3-methyl-5-(trifluoromethyl)pyridine with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazinyl group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring consistency in quality and yield. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, hydrazine derivatives, and oxides, depending on the specific reaction and conditions employed .

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity

Recent studies have highlighted the potential of hydrazinyl derivatives, including those related to 2-hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine, in combating Mycobacterium tuberculosis. For instance, pyridine-appended hydrazinylthiazole derivatives have shown promising antimycobacterial activity with minimum inhibitory concentrations (MIC) ranging from 6.40 to 7.14 μM against the H37Rv strain of Mtb. Compounds such as 3b and 8b demonstrated low cytotoxicity, maintaining cell viability rates of 87% and 96.71%, respectively .

Anti-Cancer Properties

The compound's structural analogs have also been investigated for antiproliferative effects against various cancer cell lines. A study on trifluoromethyl derivatives indicated that certain compounds exhibited significant anticancer activity, with IC50 values ranging from 6.587 to 11.10 µM against HT-29 colon cancer cells. The mechanism involved the activation of the mitochondrial apoptotic pathway, suggesting a potential role in cancer therapy .

Agrochemical Applications

Crop Protection

The trifluoromethyl group in this compound enhances its efficacy as an agrochemical. Trifluoromethylpyridines are integral in developing various pesticides and herbicides. For example, derivatives like fluazinam and flonicamid demonstrate potent fungicidal and insecticidal activities due to their unique chemical properties . The incorporation of trifluoromethyl groups has been linked to improved biological activity compared to non-fluorinated counterparts.

Material Science

Synthesis of Functional Materials

The compound's unique properties allow for its application in synthesizing functional materials. Research indicates that trifluoromethylpyridine derivatives can be utilized in creating advanced materials with specific electronic and optical properties. This includes applications in organic electronics and photonic devices, where the fluorine atom's influence on molecular interactions plays a crucial role .

Table 1: Antimycobacterial Activity of Hydrazinyl Derivatives

CompoundMIC (μM)Cytotoxicity (HEK293t)Cell Viability (%)
3b6.40Low87
8b7.14Low96.71

Table 2: Anticancer Activity of Trifluoromethyl Derivatives

CompoundCell LineIC50 (μM)Mechanism
RB7HT-296.587Mitochondrial apoptosis
RB8HCT-11611.10Mitochondrial apoptosis

Case Studies

  • Antimycobacterial Research
    • A study synthesized various pyridine appended hydrazinylthiazole derivatives to evaluate their activity against Mycobacterium tuberculosis. The results indicated that these compounds could serve as lead candidates for developing new antitubercular agents .
  • Agrochemical Development
    • The synthesis and application of trifluoromethylpyridines have led to the discovery of new agrochemicals that effectively control pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with target molecules, leading to the inhibition or activation of biological pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a potent agent in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Functional Group Variations

(a) 5-Hydrazinyl-2-methylpyridine
  • Structure : Hydrazinyl at position 5, methyl at position 2.
  • Key Differences: The absence of a trifluoromethyl group reduces electron-withdrawing effects and lipophilicity.
  • Applications : Primarily used as an intermediate in heterocyclic chemistry, with fewer agrochemical applications compared to trifluoromethyl-containing analogs .
(b) 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl (CAS 1049744-89-9)
  • Applications : Likely used in medicinal chemistry for kinase inhibitor synthesis due to its unhindered hydrazinyl group .
(c) 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7)
  • Structure : Chlorine at positions 2 and 3, trifluoromethyl at position 5.
  • Key Differences : Chlorine atoms increase electrophilicity, making this compound reactive in nucleophilic aromatic substitution. The absence of a hydrazinyl group limits its utility in condensation reactions.
  • Applications : A key intermediate in agrochemicals (e.g., chlorfluazuron, a chitin synthesis inhibitor) .

Functional Group Replacements

(a) Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS 655235-65-7)
  • Structure : Chloro at position 3, ester at position 2.
  • Key Differences: The ester group enables participation in hydrolysis or transesterification reactions, while the chloro group facilitates cross-coupling.
  • Applications : Used in synthetic chemistry for constructing complex heterocycles, such as imidazoles or triazines .
(b) 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 1036027-52-7)
  • Structure : Trimethylsilyl-ethynyl at position 3, amine at position 2.
  • Key Differences: The ethynyl group enables Sonogashira coupling, while the silyl protecting group enhances stability during synthesis. The amine group is less nucleophilic than hydrazinyl.
  • Applications : Building block for fluorescent probes or metal-organic frameworks .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups LogP* (Predicted)
2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine C₇H₇F₃N₃ 208.15 -NH-NH₂, -CH₃, -CF₃ 1.8
5-Hydrazinyl-2-methylpyridine C₆H₉N₃ 123.16 -NH-NH₂, -CH₃ 0.5
2,3-Dichloro-5-(trifluoromethyl)pyridine C₆H₂Cl₂F₃N 215.99 -Cl, -CF₃ 2.5
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate C₈H₅ClF₃NO₂ 239.58 -Cl, -COOCH₃, -CF₃ 2.2

*LogP values estimated using fragment-based methods.

Biological Activity

2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine (CAS No. 1024810-34-1) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydrazine functional group and a trifluoromethyl substituent, which may influence its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C6H6F3N3
  • Molecular Weight : 189.13 g/mol
  • CAS Number : 1024810-34-1

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The hydrazine group can participate in nucleophilic attacks, potentially leading to the formation of covalent bonds with electrophilic sites in proteins, which may modulate their activity.

Anticancer Properties

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their antiproliferative effects against various cancer cell lines.

Compound Cell Line IC50 (μM) Mechanism
This compoundMCF-7 (Breast Cancer)15.4Induction of apoptosis through caspase activation
A549 (Lung Cancer)12.8Cell cycle arrest at G1 phase
HCT116 (Colon Cancer)10.2Inhibition of DNA synthesis

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation via multiple mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Research indicates that pyridine derivatives can exhibit antibacterial and antifungal activities.

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The observed antimicrobial activity suggests that the compound could serve as a lead in developing new antimicrobial agents.

Case Studies

  • Case Study on Anticancer Activity :
    A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several hydrazine derivatives, including this compound. The results demonstrated that this compound exhibited significant growth inhibition in MCF-7 and A549 cell lines, with IC50 values indicating potent anticancer activity .
  • Case Study on Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of pyridine derivatives against common pathogens. The study found that this compound displayed notable inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

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